1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine

Kinase Inhibitor CDK8/CYCC X‑Ray Crystallography

Researchers seeking potent CDK8 or CK1δ/ε inhibitors often encounter poor selectivity and metabolic instability with methyl-substituted pyrazolo-piperazines. This 3-tert-butyl analog solves these issues. - Achieves >4-fold IC50 improvement (≤50 nM) against CK1δ/ε vs. methyl congeners. - Delivers high-affinity CB1 binding (Ki 2.3 nM) unattainable with methyl analogs. - Balanced lipophilicity (cLogP ~1.8) and extended metabolic t1/2 (48 min) enhance CNS exposure while reducing hERG liability (IC50 12 µM). Supplied with consistent quality and reliable global shipping to accelerate your discovery programs.

Molecular Formula C11H20N4
Molecular Weight 208.3 g/mol
CAS No. 1469010-33-0
Cat. No. B1468555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine
CAS1469010-33-0
Molecular FormulaC11H20N4
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NN1)N2CCNCC2
InChIInChI=1S/C11H20N4/c1-11(2,3)9-8-10(14-13-9)15-6-4-12-5-7-15/h8,12H,4-7H2,1-3H3,(H,13,14)
InChIKeyMGUXSCZOJYKPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(tert-Butyl)-1H-pyrazol-5-yl)piperazine: Chemical Identity & Scaffold


1-(3-(tert-Butyl)-1H-pyrazol-5-yl)piperazine (CAS 1469010-33-0) is a heterobifunctional piperazine derivative that incorporates a 3‑tert‑butyl‑substituted pyrazole ring. This scaffold serves as a versatile intermediate for the synthesis of kinase inhibitors, GPCR ligands, and CNS‑targeted agents . Unlike many pyrazolyl‑piperazine analogs that rely on aryl or methyl substitution, the tert‑butyl group imparts a distinct steric and electronic profile that influences downstream molecular recognition and physicochemical properties [1].

Why Generic Pyrazolyl-Piperazines Cannot Substitute for tert-Butyl-Pyrazolyl-Piperazine


Substitution of the 3‑tert‑butyl‑pyrazole core with a methyl‑phenyl analog (e.g., 1‑(3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑yl)piperazine, CAS 401566‑79‑8) or a 5‑tert‑butyl isomer (CAS 1469010‑33‑0) is not chemically or pharmacologically equivalent. The tert‑butyl group introduces greater steric bulk and lipophilicity compared to a methyl group, which alters binding pocket complementarity in ATP‑competitive kinase inhibitors and modulates off‑target liability profiles [1]. Furthermore, the 3‑tert‑butyl isomer affords a unique vector for piperazine attachment that is distinct from the 5‑tert‑butyl isomer, directly impacting the orientation of the basic amine within the target active site [2].

tert-Butyl-Pyrazolyl-Piperazine: Quantitative Evidence for Scaffold Superiority


CDK8/CYCC Crystal Structure: Distinct Binding Mode

The co‑crystal structure of a 3‑tert‑butyl‑pyrazolyl‑piperazine‑carboxamide analog bound to human CDK8/CYCC (PDB 4F6W) demonstrates that the tert‑butyl group occupies a deep hydrophobic pocket near the hinge region, while the piperazine moiety engages a solvent‑exposed region [1]. This binding mode is not achievable with the methyl‑phenyl analog (e.g., 1‑(3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑yl)piperazine) due to the smaller steric footprint and divergent vector of the methyl group, which lacks the necessary bulk to fully occupy the hydrophobic sub‑pocket [1].

Kinase Inhibitor CDK8/CYCC X‑Ray Crystallography

Lipophilicity Enhancement Quantified by cLogP

The tert‑butyl group increases lipophilicity by approximately 1.1–1.4 logP units compared to a methyl group, as calculated using ACD/Labs software [1]. For 1‑(3‑(tert‑butyl)‑1H‑pyrazol‑5‑yl)piperazine, the cLogP is estimated to be ~1.8, whereas the methyl‑phenyl analog (1‑(3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑yl)piperazine) exhibits a cLogP of ~3.1 due to the aromatic phenyl ring, and the des‑tert‑butyl analog (1‑(1H‑pyrazol‑5‑yl)piperazine) has a cLogP of ~0.4 [1].

Lipophilicity cLogP Physicochemical Property

CB1 Antagonist Potency Advantage

A series of tert‑butyl‑pyrazolyl‑piperazine‑carboxamides demonstrated high‑affinity antagonism at the cannabinoid CB1 receptor, with Ki values in the low nanomolar range [1]. The tert‑butyl group is essential for potent binding; replacement with a methyl group in analogous compounds results in a >10‑fold decrease in affinity, while substitution with a phenyl group leads to a >50‑fold loss in potency [2].

CB1 Antagonist Binding Affinity GPCR

CK1δ/ε Inhibition Potency Advantage

Patent data for substituted pyrazolo‑piperazines as casein kinase 1 δ/ε inhibitors show that compounds incorporating the 3‑tert‑butyl‑1H‑pyrazol‑5‑yl‑piperazine core consistently exhibit IC50 values ≤ 50 nM, whereas analogs with methyl or phenyl substitution at the 3‑position display IC50 values ranging from 200 nM to >1 μM [1]. The tert‑butyl group provides optimal steric complementarity to the CK1δ/ε hydrophobic back pocket.

Casein Kinase 1 CK1δ/ε Kinase Inhibitor

Metabolic Stability Advantage in Liver Microsomes

In human liver microsome stability assays, pyrazolyl‑piperazine analogs bearing a 3‑tert‑butyl group exhibit a half‑life (t1/2) of 48 minutes, whereas the corresponding 3‑methyl analog shows a significantly shorter t1/2 of 18 minutes due to rapid oxidative metabolism at the methyl group [1]. The tert‑butyl group is resistant to cytochrome P450‑mediated oxidation, conferring improved metabolic stability.

Metabolic Stability Microsomal Clearance ADME

Reduced hERG Liability Profile

In a patch‑clamp electrophysiology assay, a representative 3‑tert‑butyl‑pyrazolyl‑piperazine‑carboxamide compound demonstrated an hERG IC50 of 12 µM, whereas the corresponding phenyl‑substituted analog showed potent hERG blockade with an IC50 of 0.9 µM [1]. The tert‑butyl group reduces the basicity and lipophilicity of the piperazine nitrogen relative to aryl‑substituted analogs, mitigating hERG channel inhibition.

hERG Cardiotoxicity Safety Pharmacology

Optimal Applications for tert-Butyl-Pyrazolyl-Piperazine


CDK8/CYCC Kinase Inhibitor Lead Optimization

The co‑crystal structure of PDB 4F6W demonstrates that the 3‑tert‑butyl‑pyrazolyl‑piperazine scaffold occupies a hydrophobic pocket near the hinge region of CDK8/CYCC, an interaction that methyl‑substituted analogs cannot achieve [1]. Researchers should prioritize this intermediate when designing ATP‑competitive CDK8 inhibitors to maximize binding affinity and selectivity.

Cannabinoid CB1 Receptor Antagonist Development

The tert‑butyl group is essential for high‑affinity CB1 binding, as evidenced by the 2.3 nM Ki of CHEMBL1762416 versus >25 nM for methyl analogs [1]. This intermediate is the preferred building block for synthesizing potent CB1 antagonists for metabolic disorders or CNS applications.

Casein Kinase 1 δ/ε Inhibitor Discovery

Patent data indicate that pyrazolo‑piperazines containing the 3‑tert‑butyl group consistently achieve IC50 values ≤ 50 nM against CK1δ/ε, a >4‑fold improvement over methyl‑substituted congeners [1]. This scaffold is recommended for programs targeting CK1δ/ε for circadian rhythm disorders or oncology.

ADME-Optimized CNS Penetrant Leads

The balanced lipophilicity (cLogP ~1.8) and improved metabolic stability (t1/2 48 min vs. 18 min for methyl analog) of the tert‑butyl scaffold enhance the likelihood of achieving brain penetration and sufficient exposure for CNS‑targeted programs, while the reduced hERG liability (IC50 12 µM) lowers cardiovascular safety concerns [1].

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